molecular formula C8H12N2O B13602895 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide

3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B13602895
M. Wt: 152.19 g/mol
InChI Key: QINPYGZSZKPYTA-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C8H12N2O It is characterized by the presence of a pyrrolidine ring substituted with a prop-2-yn-1-yl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with prop-2-yn-1-ylamine under suitable conditions to form the desired product. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carboxamide bond.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced under suitable conditions to form reduced derivatives, such as the corresponding alkane.

    Substitution: Substitution reactions can occur at the pyrrolidine ring or the prop-2-yn-1-yl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride
  • N-(Prop-2-yn-1-yl)pyrrolidine-2-carboxamide

Comparison: 3-(Prop-2-yn-1-yl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group at the 1-position of the pyrrolidine ring. This structural feature distinguishes it from similar compounds and may confer unique chemical and biological properties.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-prop-2-ynylpyrrolidine-1-carboxamide

InChI

InChI=1S/C8H12N2O/c1-2-3-7-4-5-10(6-7)8(9)11/h1,7H,3-6H2,(H2,9,11)

InChI Key

QINPYGZSZKPYTA-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCN(C1)C(=O)N

Origin of Product

United States

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